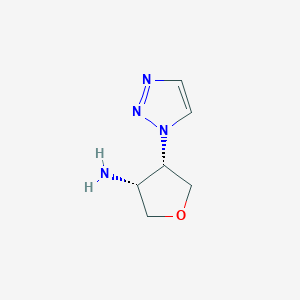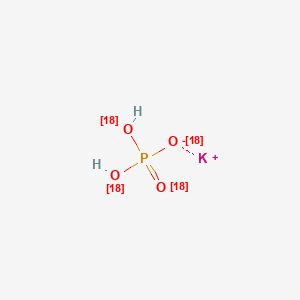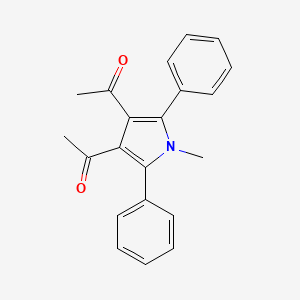
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine is a chiral compound that features a tetrahydrofuran ring substituted with a triazole moiety and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving diols or other suitable precursors.
Introduction of the Triazole Moiety: The triazole ring is often introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Dihydrotriazoles.
Substitution: Various alkylated or acylated derivatives.
科学的研究の応用
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or infectious diseases.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole moiety is known for its ability to form stable complexes with metal ions, which can be exploited in various catalytic processes.
類似化合物との比較
Similar Compounds
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-ol: Similar structure but with a hydroxyl group instead of an amine.
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-methylamine: Similar structure but with a methylamine group instead of an amine.
Uniqueness
(3R,4S)-4-(1H-1,2,3-Triazol-1-yl)tetrahydrofuran-3-amine is unique due to the presence of both the triazole and amine functionalities, which can participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry.
特性
CAS番号 |
1820580-62-8 |
|---|---|
分子式 |
C6H10N4O |
分子量 |
154.17 g/mol |
IUPAC名 |
(3R,4S)-4-(triazol-1-yl)oxolan-3-amine |
InChI |
InChI=1S/C6H10N4O/c7-5-3-11-4-6(5)10-2-1-8-9-10/h1-2,5-6H,3-4,7H2/t5-,6+/m0/s1 |
InChIキー |
MXZGJMZVGJMDBZ-NTSWFWBYSA-N |
異性体SMILES |
C1[C@@H]([C@@H](CO1)N2C=CN=N2)N |
正規SMILES |
C1C(C(CO1)N2C=CN=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methoxy-1-naphthyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13364704.png)
![3-[(Methylsulfanyl)methyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364710.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-phenyl-2-(1H-tetraazol-1-yl)propanamide](/img/structure/B13364713.png)

![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzamide](/img/structure/B13364717.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364729.png)
![3-[6-(3-Chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364740.png)
![2-(2-methylphenoxy)-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13364754.png)
![1-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13364757.png)
![6-Hydroxy-1,11,11-trimethyl-3,5-diphenyl-3-azatricyclo[6.2.1.0~2,7~]undeca-2(7),5-dien-4-one](/img/structure/B13364762.png)
![(1R,2S,6R,14R)-11,15,17,24-tetramethoxy-5-methyl-13-oxa-5-azaoctacyclo[13.10.2.12,8.01,6.02,14.016,25.018,23.012,28]octacosa-8(28),9,11,16,18,20,22,24,26-nonaene](/img/structure/B13364773.png)
![Isopropyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13364778.png)
![Methyl 10-bromo-12-cyano-1-[(2-thienylcarbonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13364781.png)
